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molecular formula C9H9ClN2S B8529483 5-Chloro-4-methyl-3,4-dihydro-1H-quinazoline-2-thione

5-Chloro-4-methyl-3,4-dihydro-1H-quinazoline-2-thione

Cat. No. B8529483
M. Wt: 212.70 g/mol
InChI Key: HKURJUJMVGXPFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07790732B2

Procedure details

At a temperature of 65° C., sodium borohydride was added to a solution of 1-(2-amino-6-chloro-phenyl)-ethanone in ethanol, and the mixture was heated overnight (65° C.). Water, KSCN and HCl were then added subsequently, and the mixture was again heated (3 h, 65° C.). The majority of the title compound precipitated upon cooling and could be isolated in sufficiently pure form by filtration. A small additional amount of the desired product was obtained by workup of the mother liquor (evaporation of solvent, column chromatography [silica gel, solvent gradient n-heptan/ethyl acetate=100/0−60/40]). The title compound was obtained in a combined yield of 1.46 g (43%).
Name
n-heptan ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
KSCN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[NH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[C:6]([Cl:10])[C:5]=1[C:11](=O)[CH3:12].[C:14]([S-:16])#[N:15].[K+].Cl>C(O)C.CCCCCCC.C(OCC)(=O)C.O>[Cl:10][C:6]1[CH:7]=[CH:8][CH:9]=[C:4]2[C:5]=1[CH:11]([CH3:12])[NH:15][C:14](=[S:16])[NH:3]2 |f:0.1,3.4,7.8|

Inputs

Step One
Name
n-heptan ethyl acetate
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCCC.C(C)(=O)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=CC=C1)Cl)C(C)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Three
Name
KSCN
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)[S-].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
65 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was again heated (3 h, 65° C.)
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The majority of the title compound precipitated
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
CUSTOM
Type
CUSTOM
Details
could be isolated in sufficiently pure form by filtration

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(NC(NC2=CC=C1)=S)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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